tetrahydrofuran-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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Description
Scientific Research Applications
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) demonstrated the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives through catalytic oxidative carbonylation of substituted gamma-oxoalkynes. This method provides a versatile approach to construct various heterocyclic derivatives with potential application in drug development and material science (Bacchi et al., 2005).
Synthesis of Azuleno Derivatives
Fujimori et al. (1986) synthesized new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate and its furan analogues, by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This research highlights the synthesis of complex structures that could have implications in developing new therapeutic agents or materials (Fujimori et al., 1986).
Palladium-Catalyzed Reactions
Nicolai et al. (2013) reported the first palladium-catalyzed oxy- and aminoalkynylation using aliphatic bromoalkynes, which proceeded with high diastereoselectivity and functional group tolerance. This method facilitates the synthesis of alkyl-substituted tetrahydrofurans and pyrrolidines, essential components in bioactive compounds (Nicolai et al., 2013).
Catalytic Synthesis of Tetrahydrofurans
Grandjean and Nicewicz (2013) developed a new organocatalytic synthetic method for constructing tetrahydrofurans from allylic alcohols and alkenes. This reaction is catalyzed by a commercially available organic single electron photooxidant, offering a direct pathway to synthesize valuable tetrahydrofurans from common reagents (Grandjean & Nicewicz, 2013).
Properties
IUPAC Name |
oxolan-3-yl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(21-12-4-6-20-9-12)17-5-3-11(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWWWLUQSJVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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